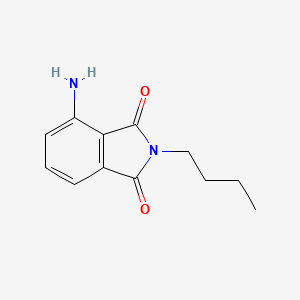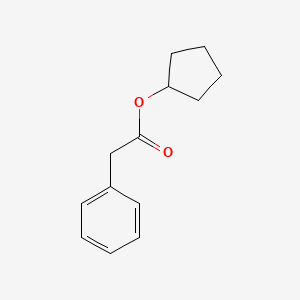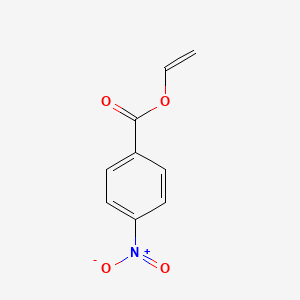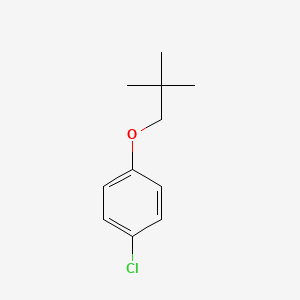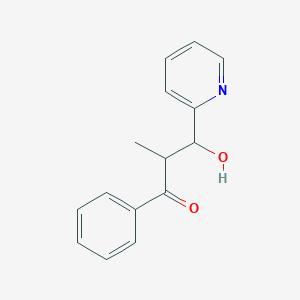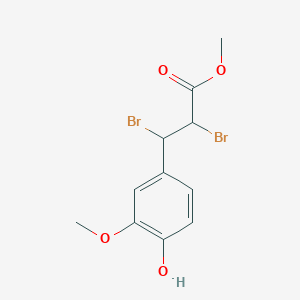
Methyl 2,3-dibromo-3-(4-hydroxy-3-methoxyphenyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2,3-dibromo-3-(4-hydroxy-3-methoxyphenyl)propanoate is a chemical compound known for its unique structure and properties It is characterized by the presence of two bromine atoms, a hydroxy group, and a methoxy group attached to a phenyl ring, along with a propanoate ester group
Méthodes De Préparation
The synthesis of Methyl 2,3-dibromo-3-(4-hydroxy-3-methoxyphenyl)propanoate typically involves the bromination of Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pH conditions to ensure the selective bromination at the desired positions on the phenyl ring.
Industrial production methods may involve large-scale bromination processes with optimized reaction parameters to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Methyl 2,3-dibromo-3-(4-hydroxy-3-methoxyphenyl)propanoate undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atoms can be reduced to form the corresponding debrominated compounds.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Methyl 2,3-dibromo-3-(4-hydroxy-3-methoxyphenyl)propanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used in studies related to enzyme inhibition and protein interactions due to its unique functional groups.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which Methyl 2,3-dibromo-3-(4-hydroxy-3-methoxyphenyl)propanoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms and functional groups on the phenyl ring can participate in various chemical interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can modulate the activity of biological molecules and pathways, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Methyl 2,3-dibromo-3-(4-hydroxy-3-methoxyphenyl)propanoate can be compared with similar compounds such as:
Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate: Lacks the bromine atoms, making it less reactive in certain chemical reactions.
Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate: Has a different substitution pattern on the phenyl ring, leading to different reactivity and properties.
Methyl 3-(4-hydroxy-3-methoxyphenyl)propionate: Similar structure but different ester group, affecting its chemical behavior.
Propriétés
Numéro CAS |
5396-66-7 |
|---|---|
Formule moléculaire |
C11H12Br2O4 |
Poids moléculaire |
368.02 g/mol |
Nom IUPAC |
methyl 2,3-dibromo-3-(4-hydroxy-3-methoxyphenyl)propanoate |
InChI |
InChI=1S/C11H12Br2O4/c1-16-8-5-6(3-4-7(8)14)9(12)10(13)11(15)17-2/h3-5,9-10,14H,1-2H3 |
Clé InChI |
XORGKABKTNFJJJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)C(C(C(=O)OC)Br)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


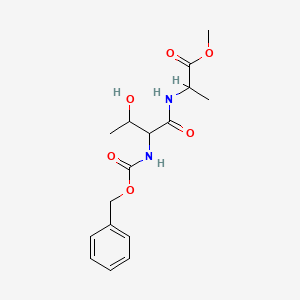

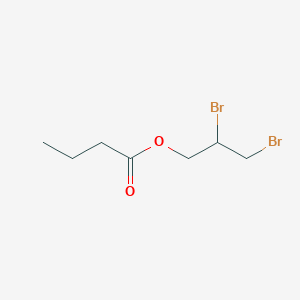
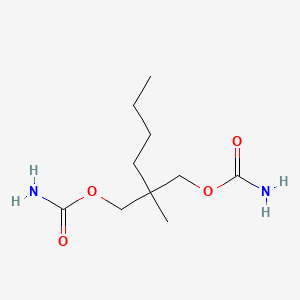
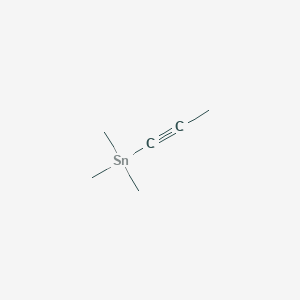
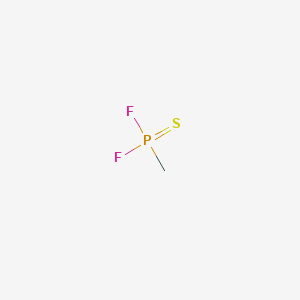
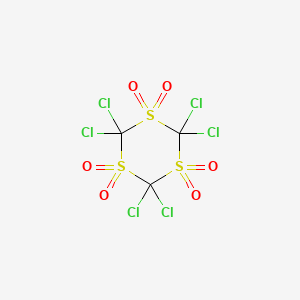
![2,3,4,5-Tetrachloro-6-[(4-hydroxyphenyl)(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzoic acid](/img/structure/B14743925.png)
